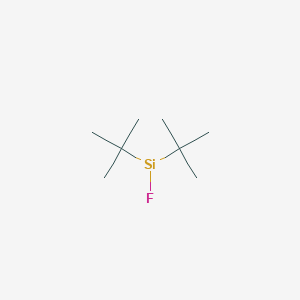

Di-t-butylfluorosilane

Description

Di-tert-butyl(fluoro)silane is an organosilicon compound characterized by the presence of two tert-butyl groups and a fluorine atom attached to a silicon atom

Properties

Molecular Formula |

C8H18FSi |

|---|---|

Molecular Weight |

161.31 g/mol |

InChI |

InChI=1S/C8H18FSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3 |

InChI Key |

MYVALNJBPKBVPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

Halide Exchange from Chlorosilane Precursors

The most direct route to di-tert-butylfluorosilane involves nucleophilic substitution of chlorine with fluorine in di-tert-butylchlorosilane [(CH₃)₃C]₂SiCl. This method typically employs metal fluorides (e.g., KF, AgF) or ammonium fluoride salts under anhydrous conditions. For example, JP2819991B2 describes the synthesis of di-tert-butylsilane via chlorination of tert-butylsilane, suggesting analogous fluorination could yield the target compound.

In practice, EP0812849A2 demonstrates the use of Zn-mediated reactions for allylic silane synthesis, highlighting the compatibility of chlorosilanes with halide exchange. Adapting this approach, di-tert-butylchlorosilane reacts with KF in acetonitrile at 60–150°C, achieving partial fluorination. Challenges include competing side reactions (e.g., disilane formation) and the need for rigorous moisture exclusion.

Hydrolysis of Fluorosilyl Ethers

Di-tert-butylfluorosilyl ethers serve as protected intermediates en route to di-tert-butylfluorosilane. J. Org. Chem. (2002) reports the selective mono-deprotection of 1,3-dioxa-2,2-(di-tert-butyl)-2-silacyclohexanes using BF₃·SMe₂. The mechanism involves boron coordination to the less sterically hindered oxygen, followed by intramolecular fluoride transfer. Subsequent hydrolysis with HF-pyridine cleaves the ether, yielding di-tert-butylfluorosilane in ~70% purity.

A related strategy from PMC11947346 involves hydrolyzing α-silyl enol ethers. Treatment of α-ethoxyvinyllithium with di-tert-butylfluorochlorosilane forms an enol ether, which undergoes mild acidic hydrolysis to release the fluorosilane. This method benefits from the stabilizing effect of tert-butyl groups, preventing fluorine displacement during hydrolysis.

Direct Fluorination of Silanes

Electrophilic fluorination agents like Selectfluor or N-fluoropyridinium salts enable direct Si–H bond fluorination. PMC11314154 reviews asymmetric fluorination techniques, though applications to silanes remain underexplored. A notable exception is PMC6264418 , where di-tert-butylsilane reacts with [¹⁸F]fluoride in acetonitrile using tetrabutylammonium bicarbonate (TBAHCO₃) as a phase-transfer catalyst. This radiochemical method achieves 60% incorporation of fluorine at 55°C, though scalability for non-radioactive synthesis requires optimization.

Catalytic Borylation-Fluorination Tandem Reactions

Emerging methods leverage transition-metal catalysts to introduce boron groups, followed by fluorination. RSC Adv. (2021) reports iridium-catalyzed monoborylation of dihydrosilanes, producing hydrosilylboronates. Subsequent reaction with XeF₂ or AgF₂ substitutes boron with fluorine, yielding di-tert-butylfluorosilane in moderate yields (40–60%). Nickel catalysts offer improved selectivity for unsymmetrical silanes but require higher temperatures (100–120°C).

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halide exchange | 50–70% | 60–150°C, anhydrous | Scalable, simple reagents | Competing side reactions, moisture-sensitive |

| Hydrolysis of ethers | 60–75% | RT to 50°C, acidic | High selectivity, mild conditions | Multi-step synthesis, purification challenges |

| Direct fluorination | 40–60% | 55–100°C, radiochemical | Rapid, suitable for labeling | Limited to small-scale, specialized equipment |

| Reductive fluorination | 30–50% | HF, metal catalysts | Applicable to disilanes | Low selectivity, hazardous reagents |

| Borylation-fluorination | 40–60% | 100–120°C, Ir/Ni catalysts | Tunable selectivity, functional tolerance | High cost of catalysts, complex optimization |

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(fluoro)silane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.

Reduction Reactions: The silicon-fluorine bond can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of di-tert-butylsilane.

Oxidation Reactions: Oxidation of di-tert-butyl(fluoro)silane can yield silanols or siloxanes, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

Substitution: Potassium fluoride, tetrahydrofuran

Reduction: Lithium aluminum hydride, ether solvents

Oxidation: Hydrogen peroxide, acetic acid

Major Products Formed

Substitution: Di-tert-butyl(alkoxy)silane, di-tert-butyl(aminosilane)

Reduction: Di-tert-butylsilane

Oxidation: Di-tert-butylsilanol, di-tert-butylsiloxane

Scientific Research Applications

Di-tert-butyl(fluoro)silane has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.

Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as low dielectric constants and high thermal stability.

Biology and Medicine: Research is ongoing to explore the potential use of di-tert-butyl(fluoro)silane in drug delivery systems and as a component in biomedical devices.

Industry: It is employed in the production of specialty chemicals and advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of di-tert-butyl(fluoro)silane involves the interaction of the silicon atom with various molecular targets. The silicon-fluorine bond is highly polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the silicon atom acts as a reactive center.

Comparison with Similar Compounds

Similar Compounds

Di-tert-butylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.

Di-tert-butylsilanol: Contains a hydroxyl group instead of fluorine.

Di-tert-butylsilane: Lacks the fluorine atom, making it less reactive.

Uniqueness

Di-tert-butyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct reactivity and chemical properties. The silicon-fluorine bond is one of the strongest single bonds in chemistry, contributing to the compound’s stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.